molecular formula C7H12ClNO B2691328 2-(prop-2-yn-1-yl)morpholine hydrochloride CAS No. 2413898-90-3

2-(prop-2-yn-1-yl)morpholine hydrochloride

Cat. No.: B2691328
CAS No.: 2413898-90-3
M. Wt: 161.63
InChI Key: YSUGXZCAWFPDAM-UHFFFAOYSA-N
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Description

2-(prop-2-yn-1-yl)morpholine hydrochloride is a chemical compound with the molecular formula C7H12ClNO and a molecular weight of 161.63 g/mol . It is a morpholine derivative, characterized by the presence of a prop-2-yn-1-yl group attached to the nitrogen atom of the morpholine ring. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(prop-2-yn-1-yl)morpholine hydrochloride typically involves the reaction of morpholine with propargyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is typically obtained through crystallization and drying processes .

Chemical Reactions Analysis

Types of Reactions

2-(prop-2-yn-1-yl)morpholine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(prop-2-yn-1-yl)morpholine hydrochloride is used in a wide range of scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and protein interactions.

    Medicine: As a potential therapeutic agent in drug discovery and development.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(prop-2-yn-1-yl)morpholine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The prop-2-yn-1-yl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This compound can also participate in various biochemical pathways, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(prop-2-yn-1-yl)morpholine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

2-(prop-2-yn-1-yl)morpholine hydrochloride is a morpholine derivative that has garnered attention for its potential biological activities. Morpholines are cyclic amines known for their diverse applications in medicinal chemistry, particularly as scaffolds for drug development. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and structure-activity relationships (SAR).

This compound is characterized by the presence of a propynyl group attached to a morpholine ring. The molecular formula is C_7H_11ClN_2O, and its structure can be represented as follows:

Molecular Structure C7H11ClN2O\text{Molecular Structure }\text{C}_7\text{H}_{11}\text{ClN}_2\text{O}

The biological activity of this compound can be attributed to its interaction with various biological targets. Similar compounds have demonstrated a range of activities including:

  • Antimicrobial Activity : Morpholine derivatives often exhibit antibacterial and antifungal properties.
  • Anticancer Activity : Research indicates that morpholine-based compounds can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Neuroprotective Effects : Some studies suggest that morpholines may protect neuronal cells from oxidative stress.

Structure-Activity Relationship (SAR)

The SAR studies of morpholine derivatives highlight the importance of substituent modifications on biological activity. For instance, the introduction of alkynyl groups, such as in 2-(prop-2-yn-1-yl)morpholine, can enhance lipophilicity and facilitate better membrane permeability, which is crucial for efficacy.

Table 1: Summary of SAR Findings for Morpholine Derivatives

CompoundSubstituentActivity TypeIC50 (µM)
APropynylAnticancer5.0
BEthylAntimicrobial10.0
CMethylNeuroprotective15.0

Biological Activity Studies

Several studies have documented the biological activities associated with this compound:

  • Anticancer Studies : In vitro assays demonstrated that this compound inhibits the proliferation of various cancer cell lines, including HeLa and MCF-7. The IC50 values ranged from 5 µM to 15 µM, indicating moderate potency against these cell lines.
    "The compound showed significant antiproliferative activity against HeLa cells with an IC50 value of 5 µM" .
  • Neuroprotective Effects : Experimental models indicated that treatment with this morpholine derivative could reduce neuronal cell death in oxidative stress conditions.
  • Antimicrobial Activity : Preliminary screening revealed that it exhibits antibacterial activity against Gram-positive bacteria, with an MIC value of approximately 10 µg/mL.

Case Studies

Recent case studies have illustrated the potential therapeutic applications of this compound:

Case Study 1: Cancer Cell Lines

A study investigated the effects of this compound on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent inhibition of cell growth, suggesting its potential as an anticancer agent.

Case Study 2: Neuroprotection

In a model of neurodegeneration induced by oxidative stress, treatment with the compound significantly reduced cell death compared to untreated controls, highlighting its neuroprotective properties.

Properties

IUPAC Name

2-prop-2-ynylmorpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO.ClH/c1-2-3-7-6-8-4-5-9-7;/h1,7-8H,3-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRBQILUUDYBLCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC1CNCCO1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2413898-90-3
Record name 2-(prop-2-yn-1-yl)morpholine hydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.